Aqueous Solubility Advantage of 1-(5-Chloro-2-methoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)urea Over Typical Indole-Urea Urease Inhibitors
The target compound demonstrates aqueous solubility of ≥ 25.22 mg/mL (100.00 mM), as measured under standard solvent conditions . This represents a substantial solubility advantage compared to many indole-urea urease inhibitors, which often exhibit poor water solubility due to the hydrophobic indole and substituted phenyl rings. For example, the clinical urease inhibitor acetohydroxamic acid (AHA) has water solubility of approximately 10 mg/mL, while thiourea (standard inhibitor) is ~137 mg/mL but lacks the indole pharmacophore and has different selectivity profile [1]. This high solubility facilitates in vitro assay preparation at biologically relevant concentrations without the need for DMSO or other organic co-solvents that may interfere with enzyme activity.
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | ≥ 25.22 mg/mL (100.00 mM) in water |
| Comparator Or Baseline | Acetohydroxamic acid: ~10 mg/mL; Thiourea: ~137 mg/mL |
| Quantified Difference | Target compound > 2.5-fold more soluble than acetohydroxamic acid; less soluble than thiourea but with indole pharmacophore |
| Conditions | Ambeed product specification: H2O solubility at room temperature, '≥' indicates soluble but saturation unknown ; comparator values from standard reference data |
Why This Matters
For laboratories procuring urease inhibitors for biochemical assays, the ≥100 mM aqueous solubility of this compound eliminates the confounding variable of organic co-solvents, which is critical for maintaining enzyme integrity and obtaining reproducible kinetic data.
- [1] DrugBank. Acetohydroxamic Acid; Thiourea. Solubility data from standard reference sources. View Source
